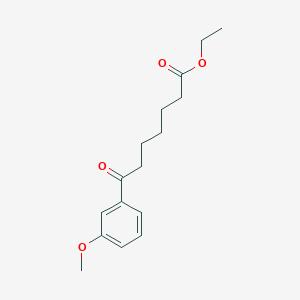

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate

Overview

Description

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (CAS: 122115-58-6) is a synthetic organic compound with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.35 g/mol. Structurally, it consists of a heptanoate ester backbone substituted with a 3-methoxyphenyl ketone group at the 7-position. This compound is primarily utilized as a pharmaceutical intermediate or research reagent in organic synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation . Its synthesis typically involves esterification and ketone formation steps, though specific protocols are proprietary or context-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

7-(3-methoxyphenyl)-7-oxoheptanoic acid+ethanolacid catalystEthyl 7-(3-methoxyphenyl)-7-oxoheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 7-(3-methoxyphenyl)-7-oxoheptanoic acid.

Reduction: 7-(3-methoxyphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions

- Oxidation : The ketone can be oxidized to form a carboxylic acid.

- Reduction : The ketone may be reduced to an alcohol.

- Substitution : The methoxy group can undergo nucleophilic aromatic substitution.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or different functionalities.

Chemistry

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows chemists to explore various synthetic pathways leading to valuable compounds.

Biology

In biological research, this compound can be utilized to study enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases. It acts as a substrate for these enzymes, facilitating investigations into their mechanisms and efficiencies.

Industrial Applications

The compound is also used in the production of specialty chemicals and materials, including polymers and resins. Its properties make it suitable for applications where specific reactivity or stability is required.

Case Studies

A review of literature reveals several case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate depends on its specific application. In biological systems, the compound may act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. The methoxyphenyl group may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations:

- Methoxy vs. Methyl : The 3-methoxy substituent in the target compound provides greater polarity (logP ~3.99 for similar dimethyl analogues ) compared to methyl groups, which may enhance solubility in aqueous-organic mixed solvents.

- Fluoro Substituents : The 4-fluoro analogue (C₁₅H₁₉FO₃) exhibits a lower molecular weight and higher predicted boiling point (364.1°C ) due to stronger dipole interactions .

Biological Activity

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure:

this compound is characterized by a heptanoate backbone with a methoxyphenyl substituent. The presence of the methoxy group on the phenyl ring significantly influences its chemical reactivity and biological interactions.

Synthesis:

The synthesis typically involves the esterification of 7-(3-methoxyphenyl)-7-oxoheptanoic acid with ethanol, catalyzed by an acid such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion:

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized to act as a substrate for esterases, leading to the hydrolysis of the ester bond, which releases the corresponding acid and alcohol. Furthermore, the methoxyphenyl group may enhance binding affinity to specific receptors or enzymes, modulating their activity and resulting in diverse biological effects.

Enzyme Interactions

Research indicates that this compound can influence enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases. Its ability to act as an inhibitor or activator in these pathways suggests potential applications in drug development and therapeutic interventions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | Methoxy group at para position | Similar enzyme inhibition properties |

| Ethyl 7-oxoheptanoate | Lacks methoxyphenyl group | Different chemical and biological properties |

| Ethyl 7-(3-hydroxyphenyl)-7-oxoheptanoate | Hydroxy group instead of methoxy | Altered hydrogen bonding interactions |

This table illustrates how structural variations impact the biological activity of related compounds. The positioning of functional groups such as methoxy or hydroxy can lead to significant differences in reactivity and interaction with biological systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of ethyl esters, including this compound, showed promising antimicrobial properties against various pathogens. The compound's structure facilitated interaction with bacterial cell membranes, leading to increased permeability and cell death.

- Anticancer Potential : Research highlighted the anticancer activity of similar compounds containing methoxy groups. This compound was evaluated for its ability to inhibit cancer cell proliferation in vitro, showing significant results against certain cancer cell lines.

- Enzyme Inhibition Studies : In vitro studies have reported that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For example, it was tested against esterases where it demonstrated competitive inhibition, suggesting potential for therapeutic applications in metabolic disorders.

Properties

IUPAC Name |

ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-20-16(18)11-6-4-5-10-15(17)13-8-7-9-14(12-13)19-2/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSGUOMZKSFDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645568 | |

| Record name | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-58-6 | |

| Record name | Ethyl 3-methoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.